molecular formula C26H42N7O17P3S B1246789 3-methylbut-3-enoyl-CoA

3-methylbut-3-enoyl-CoA

Cat. No.: B1246789
M. Wt: 849.6 g/mol
InChI Key: JBMJJWIKMZYESJ-ZMHDXICWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Perspectives on the Discovery and Initial Biochemical Characterization of 3-methylbut-3-enoyl-CoA and Related Metabolites

The understanding of this compound is intrinsically linked to the broader study of branched-chain amino acid catabolism, particularly that of leucine (B10760876). Early research focused on elucidating the stepwise breakdown of leucine, which led to the identification of several key intermediates. Coenzyme A (CoA) itself was discovered in 1946 by Fritz Lipmann, with its structure being determined in the early 1950s. hmdb.ca This discovery was fundamental to understanding how fatty acids and amino acids are activated and metabolized.

The catabolic pathway of leucine was found to involve the formation of isovaleryl-CoA, which is subsequently dehydrogenated to 3-methylcrotonyl-CoA (also known as senecioyl-CoA). wikipedia.orgtaylorandfrancis.com The enzymes responsible for these steps, such as isovaleryl-CoA dehydrogenase, were isolated and characterized, providing insight into the initial stages of leucine breakdown. frontiersin.orgnih.gov

The existence and role of this compound became clearer with the investigation of alternative metabolic routes and in specific organisms. For instance, studies in the myxobacterium Stigmatella aurantiaca identified a biosynthetic shunt pathway branching from the mevalonate (B85504) pathway. ebi.ac.uk This pathway becomes prominent when the primary route for branched-chain amino acid degradation is impaired. ebi.ac.uk In this context, this compound was identified as an isomerization product of 3,3-dimethylacrylyl-CoA (DMA-CoA) and is derived from 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). ebi.ac.uk

Overview of the Metabolic Significance and Biological Context of this compound

The primary metabolic significance of this compound lies in its position as an intermediate in specialized metabolic pathways. It serves as a precursor for the synthesis of various compounds and is involved in the catabolism of the essential amino acid, leucine.

In some bacteria, such as Pseudomonas aeruginosa, the catabolism of methyl-branched compounds like leucine and isovalerate involves a series of enzymatic reactions where this compound and its isomers are key players. oup.com The breakdown of these compounds is essential for providing carbon and energy for the organism.

Furthermore, this compound is a key intermediate in engineered metabolic pathways for the production of isoprenoids. google.comgoogle.com Isoprenoids are a large and diverse class of naturally occurring organic chemicals with a wide range of industrial applications. In these synthetic pathways, this compound can be converted to isoprenoid precursors like isopentenyl phosphate (B84403) (IP) and dimethylallyl phosphate (DMAP). google.comgoogle.com

Structural Relationship and Isomerization with 3-methylbut-2-enoyl-CoA (3-methylcrotonoyl-CoA) in Metabolic Pathways

This compound and 3-methylbut-2-enoyl-CoA (more commonly known as 3-methylcrotonyl-CoA or senecioyl-CoA) are structural isomers. The key difference between them lies in the position of the carbon-carbon double bond within the butenoyl group.

This compound : The double bond is between the third and fourth carbon atoms (C3 and C4).

3-methylbut-2-enoyl-CoA : The double bond is between the second and third carbon atoms (C2 and C3).

This difference in double bond position has significant implications for their respective chemical properties and roles in metabolic pathways. The isomerization between these two forms is a critical step in certain metabolic contexts.

In the catabolism of leucine, isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase. wikipedia.orgfrontiersin.org 3-methylcrotonyl-CoA is then carboxylated by 3-methylcrotonyl-CoA carboxylase to form 3-methylglutaconyl-CoA. wikipedia.orgplos.org

The interconversion between this compound and 3-methylcrotonyl-CoA can be catalyzed by isomerases. While the specific enzyme responsible for the direct isomerization of this compound to 3-methylcrotonyl-CoA is not as extensively characterized as other enzymes in leucine metabolism, vinylacetyl-CoA Δ-isomerase is known to catalyze a similar reaction with a related substrate, vinylacetyl-CoA, converting it to crotonyl-CoA. enzyme-database.org The isomerization is crucial for channeling metabolites into the correct downstream pathways. For example, in the myxobacterial shunt pathway, the isomerization of this compound to 3,3-dimethylacrylyl-CoA is a key step. ebi.ac.uk

Compound Information

Properties

Molecular Formula

C26H42N7O17P3S

Molecular Weight

849.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbut-3-enethioate

InChI

InChI=1S/C26H42N7O17P3S/c1-14(2)9-17(35)54-8-7-28-16(34)5-6-29-24(38)21(37)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-20(49-51(39,40)41)19(36)25(48-15)33-13-32-18-22(27)30-12-31-23(18)33/h12-13,15,19-21,25,36-37H,1,5-11H2,2-4H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1

InChI Key

JBMJJWIKMZYESJ-ZMHDXICWSA-N

SMILES

CC(=C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CC(=C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(=C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Metabolic Pathways and Intermediary Metabolism of 3 Methylbut 3 Enoyl Coa

Role of 3-methylbut-3-enoyl-CoA in Branched-Chain Amino Acid Catabolism

The breakdown of branched-chain amino acids (BCAAs), such as leucine (B10760876), isoleucine, and valine, is a critical process for energy production and the recycling of amino acids. oup.comabcam.com this compound is a key intermediate in the degradation pathway of leucine. abcam.comabcam.com

The catabolism of the essential amino acid leucine involves a series of enzymatic reactions primarily occurring in the mitochondria. oup.comnih.gov A key step in this pathway is the conversion of isovaleryl-CoA (also known as 3-methylbutanoyl-CoA) to 3-methylcrotonyl-CoA (3-methylbut-2-enoyl-CoA). nih.govuniprot.orgmedchemexpress.com This oxidation reaction is catalyzed by the enzyme isovaleryl-CoA dehydrogenase (IVD). uniprot.orgmedchemexpress.com

While 3-methylcrotonyl-CoA is the direct product of the IVD-catalyzed reaction, this compound exists as its isomer. nih.govebi.ac.uk In some organisms, such as the myxobacterium Stigmatella aurantiaca, it has been shown that 3,3-dimethylacrylyl-CoA (DMA-CoA), another name for 3-methylcrotonyl-CoA, is an isomerization product of this compound (3MB-CoA). nih.govebi.ac.uk This interconversion highlights the close metabolic relationship between these two isomers within the leucine degradation pathway.

Table 1: Key Enzymes and Intermediates in the Leucine Degradation Pathway Leading to this compound

Metabolite/EnzymeRole in Pathway
LeucineStarting branched-chain amino acid. wikipedia.org
Isovaleryl-CoAAn early intermediate in leucine breakdown. ebi.ac.uk
Isovaleryl-CoA Dehydrogenase (IVD)Catalyzes the oxidation of isovaleryl-CoA. uniprot.orgmedchemexpress.com
3-methylcrotonyl-CoA (3-methylbut-2-enoyl-CoA)The direct product of the IVD reaction and an isomer of this compound. ebi.ac.ukgenome.jp
This compoundAn isomer of 3-methylcrotonyl-CoA. ebi.ac.uknih.gov

Following its formation and interconversion, the carbon skeleton derived from leucine, via 3-methylcrotonyl-CoA, is further metabolized. The pathway proceeds through several steps, including carboxylation, hydration, and cleavage, ultimately yielding two key ketogenic molecules: acetyl-CoA and acetoacetate (B1235776). abcam.comwikipedia.orguniprot.org These molecules can then enter the citric acid cycle for energy production or be used in the synthesis of ketone bodies and other lipids. abcam.comabcam.com The integration of leucine catabolism, through intermediates like this compound and its isomer, into central energy metabolism underscores its importance in maintaining metabolic homeostasis. abcam.com

Contribution of this compound to Isoprenoid Biosynthesis Pathways

Isoprenoids are a large and diverse class of organic molecules synthesized from five-carbon isoprene (B109036) units. They serve a wide range of essential functions in all domains of life. rki.de While the classical mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways are the primary routes for isoprenoid precursor biosynthesis, alternative pathways involving this compound have been identified. google.com

In certain bacteria, such as myxobacteria, an alternative route to isoprenoid precursors has been discovered that links directly to the mevalonate pathway. nih.govnih.gov In these organisms, this compound can be derived from the decarboxylation and dehydration of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a central intermediate in the mevalonate pathway. ebi.ac.uknih.govnih.gov This reaction is analogous to the conversion of mevalonate diphosphate (B83284) to isopentenyl diphosphate in the canonical MVA pathway. nih.gov This connection provides a metabolic shunt that can supplement the pool of isoprenoid precursors, particularly when the standard leucine degradation pathway is impaired. nih.gov

Research has revealed the existence of novel biosynthetic pathways for isoprenoid precursors that utilize this compound. In some engineered metabolic pathways, aldol (B89426) condensations are employed to synthesize key isoprenoid intermediates, including this compound and its isomer, 3-methylbut-2-enoyl-CoA. google.com These acyl-CoA intermediates can then be converted to isoprenoid precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through a series of enzymatic reactions, including phosphorylation. google.com This demonstrates the versatility of this compound as a building block in the construction of isoprenoid units outside of the traditional pathways.

Emerging and Uncharacterized Metabolic Shunts Involving this compound

The metabolic roles of this compound are still being fully elucidated, and evidence suggests the existence of yet uncharacterized metabolic shunts.

In myxobacteria, a biosynthetic shunt that branches from the mevalonate pathway has been identified, which provides starter units for the synthesis of branched-chain fatty acids and secondary metabolites. ebi.ac.uknih.gov This pathway, which involves the formation of this compound from HMG-CoA, is notably upregulated when the traditional branched-chain alpha-keto acid dehydrogenase complex is inactivated. nih.gov This suggests that the pathway can act as a compensatory route for the production of essential branched-chain acyl-CoAs. Furthermore, it is proposed that this shunt may operate reversibly, providing an alternative source of isoprenoid monomers from the degradation of leucine. ebi.ac.uknih.gov

The full extent and regulation of these emerging pathways, and the precise enzymatic machinery involved, remain active areas of research. The discovery of such shunts highlights the metabolic plasticity of organisms and the interconnectedness of seemingly disparate metabolic networks.

Cross-Talk and Interconnections with Other Central Metabolic Networks

The metabolism of this compound is intricately linked with several core metabolic networks, serving as a critical node that bridges isoprenoid biosynthesis, amino acid degradation, and fatty acid metabolism with central carbon metabolism. This interconnectivity allows organisms, particularly certain bacteria, to adapt their metabolic flux in response to nutrient availability.

The primary role of this compound is as an intermediate in a biosynthetic shunt that branches off from the mevalonate pathway. ebi.ac.uknih.gov This shunt is particularly significant in myxobacteria, where it provides an alternative route for the synthesis of isovaleryl-CoA, a key precursor for branched-chain fatty acids and various secondary metabolites. nih.govnih.gov The formation of this compound occurs via the decarboxylation and dehydration of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a reaction analogous to the conversion of mevalonate-5-diphosphate to isopentenyl diphosphate in the canonical isoprenoid pathway. nih.govnih.gov

The metabolic fate of this compound and its integration with central metabolic pathways are primarily understood through its isomerization to 3-methylbut-2-enoyl-CoA (also known as senecioyl-CoA or 3-methylcrotonyl-CoA). nih.gov This isomerization is a pivotal step that channels the carbon skeleton of this compound into well-established catabolic pathways.

Interconnection with Amino Acid Catabolism and the TCA Cycle:

The isomerization of this compound to 3-methylbut-2-enoyl-CoA allows it to enter the leucine degradation pathway. uniprot.orgoup.com The subsequent steps of this pathway lead to the production of acetyl-CoA and acetoacetate. libretexts.org

Acetyl-CoA is a primary currency of central carbon metabolism, directly entering the Tricarboxylic Acid (TCA) Cycle by condensing with oxaloacetate to form citrate, a process that ultimately generates ATP and reducing equivalents (NADH and FADH2). libretexts.org

Acetoacetate is a ketone body, which can be converted to acetoacetyl-CoA and subsequently cleaved to yield two molecules of acetyl-CoA, further feeding into the TCA cycle. libretexts.org

This connection is particularly crucial under conditions where the standard pathway for branched-chain amino acid degradation is compromised. For instance, in myxobacterial mutants with an inactivated branched-chain alpha-keto acid dehydrogenase (bkd) gene, this shunt pathway is upregulated to maintain the supply of essential precursors. ebi.ac.uknih.gov

Link to Fatty Acid and Isoprenoid Metabolism:

This compound and its isomer are classified as short-chain acyl-CoAs and are involved in both fatty acid synthesis and degradation. ebi.ac.ukhmdb.ca

Precursor for Branched-Chain Fatty Acids: As an intermediate in the synthesis of isovaleryl-CoA, this compound provides the starter unit for the biosynthesis of iso-odd numbered branched-chain fatty acids. nih.govasm.org These fatty acids are important components of the cell membranes of some bacteria, influencing membrane fluidity.

Beta-Oxidation: As an acyl-CoA, its isomer 3-methylbut-2-enoyl-CoA can be a substrate for the enzymes of beta-oxidation, a process that breaks down fatty acids to produce acetyl-CoA. hmdb.ca The enzymes involved, such as enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, are central to fatty acid catabolism. hmdb.cauniprot.org

Furthermore, the reversible nature of the shunt pathway suggests that this compound can also serve as an alternative source for the monomers of isoprenoid biosynthesis, highlighting a dynamic interplay between these pathways. nih.gov

The table below summarizes the key metabolic intersections of this compound.

Interconnected PathwayKey Linking Metabolite(s)Metabolic Consequence
Leucine Catabolism 3-Methylbut-2-enoyl-CoAEntry point for the degradation of the carbon skeleton.
TCA Cycle Acetyl-CoAFeeds into the cycle for energy production. libretexts.org
Ketone Body Metabolism AcetoacetateCan be converted to acetyl-CoA for energy. libretexts.org
Fatty Acid Synthesis Isovaleryl-CoAServes as a primer for branched-chain fatty acid synthesis. nih.gov
Fatty Acid Beta-Oxidation 3-Methylbut-2-enoyl-CoACan be degraded to produce acetyl-CoA. hmdb.ca
Isoprenoid Biosynthesis 3-Hydroxy-3-methylglutaryl-CoAPrecursor for its formation and potential reverse flux to isoprenoid monomers. nih.gov

Enzymology and Mechanistic Aspects of Enzymes Acting on 3 Methylbut 3 Enoyl Coa

Enzymes Catalyzing the Formation of 3-methylbut-3-enoyl-CoA

The biosynthesis of this compound is not a ubiquitous metabolic step but has been identified in specific contexts, notably as part of a shunt pathway in myxobacteria. This pathway becomes active when the conventional route for branched-chain amino acid degradation is compromised.

In strains of the myxobacterium Stigmatella aurantiaca, a novel biosynthetic route has been identified that branches from the mevalonate (B85504) pathway to provide starter units for the synthesis of branched-chain fatty acids and secondary metabolites. ebi.ac.uk This alternative pathway is notably upregulated when the branched-chain α-keto acid dehydrogenase (bkd) gene is inactivated, which hinders the standard degradation process of branched-chain amino acids. ebi.ac.uk Within this shunt pathway, this compound (3MB-CoA) is a key intermediate. ebi.ac.uk

Research has shown that cell-free extracts from a bkd mutant of S. aurantiaca can produce a compound with the molecular mass corresponding to 3MB-CoA or its isomer, 3,3-dimethylacrylyl-CoA (DMA-CoA), when incubated with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). ebi.ac.uk This suggests the presence of a novel enzyme system capable of acting on HMG-CoA to generate these C5-enoyl-CoA isomers. This pathway likely operates in a reversible manner, offering an alternative source for the building blocks of isoprenoid biosynthesis in myxobacteria that can utilize L-leucine as a precursor. ebi.ac.uk

The formation of this compound from 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) proceeds through a reaction involving both decarboxylation and dehydration. ebi.ac.uk This transformation is analogous to the conversion of mevalonate 5-diphosphate to isopentenyl diphosphate (B83284) in the classical mevalonate pathway. ebi.ac.uk The enzymatic activity responsible for this conversion effectively removes a carboxyl group and a hydroxyl group from the HMG-CoA molecule, resulting in the formation of the double bond in this compound. While the specific enzyme has not been fully characterized, its existence is inferred from the experimental evidence in myxobacteria. ebi.ac.uk

Enzymes Catalyzing the Interconversion and Further Metabolism of this compound

Once formed, this compound can be acted upon by a variety of enzymes that catalyze its isomerization, hydration, or other modifications, channeling it into different metabolic fates.

The interconversion between this compound and its isomer, 3-methylbut-2-enoyl-CoA (also known as 3,3-dimethylacrylyl-CoA or 3-methylcrotonyl-CoA), is a crucial step linking the novel shunt pathway to the established leucine (B10760876) degradation pathway. In myxobacteria, it has been demonstrated that 3,3-dimethylacrylyl-CoA is the isomerization product of this compound. ebi.ac.uk

While the specific isomerase acting on this compound has not been definitively identified, enzymes with similar functions provide insights into the potential mechanism. For instance, vinylacetyl-CoA Δ-isomerase (EC 5.3.3.3) is known to act on 3-methyl-vinylacetyl-CoA, a structurally related compound. qmul.ac.uk Another relevant enzyme is Δ³-Δ²-enoyl-CoA isomerase (EC 5.3.3.8), which catalyzes the isomerization of the double bond from the Δ³ to the Δ² position in various enoyl-CoA substrates. qmul.ac.ukebi.ac.uk These isomerases typically exhibit high stereospecificity and regioselectivity, ensuring the correct positioning of the double bond for subsequent enzymatic reactions. The isomerization of this compound to 3-methylbut-2-enoyl-CoA is essential for its entry into the main leucine catabolic pathway, where it can be further metabolized.

Enoyl-CoA hydratases (ECH) are a class of enzymes that catalyze the hydration of the double bond in enoyl-CoA thioesters to form β-hydroxyacyl-CoA. wikipedia.orgnih.gov The mechanism of ECH involves the syn-addition of a water molecule across the α,β-unsaturated double bond. wikipedia.org The active site of ECH contains two crucial glutamate (B1630785) residues that act as a catalytic acid and base. wikipedia.org These residues position and activate a water molecule, enabling its nucleophilic attack on the β-carbon of the enoyl-CoA substrate. wikipedia.orgebi.ac.uk The α-carbon then acquires a proton, completing the hydration reaction. wikipedia.org

While the specific action of enoyl-CoA hydratase on this compound is not extensively documented, it is plausible that this substrate could be hydrated by a member of the ECH family. The hydration product would be a hydroxylated acyl-CoA, which could then be a substrate for subsequent dehydrogenation in a metabolic pathway. The stereospecificity of the hydration would be critical, as ECH can produce either the S- or R-stereoisomer depending on the configuration of the substrate's double bond. wikipedia.org

Acyl-CoA dehydrogenases (ACADs) are a family of flavoenzymes that catalyze the α,β-dehydrogenation of acyl-CoA esters, a key step in fatty acid and amino acid catabolism. nih.govwikipedia.org In the context of this compound metabolism, the most relevant ACAD is isovaleryl-CoA dehydrogenase (IVD), which is a central enzyme in the degradation of leucine. nih.govnih.gov

IVD catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA (3-methylbut-2-enoyl-CoA), the isomer of this compound. nih.govebi.ac.uk This reaction is an oxidation that introduces a double bond between the α and β carbons of the acyl-CoA substrate. nih.gov The enzyme exhibits a preference for short, branched-chain acyl-CoAs. nih.govacs.org

The product of the IVD reaction, 3-methylcrotonyl-CoA, is then a substrate for 3-methylcrotonyl-CoA carboxylase (MCC). wikipedia.orgnih.gov MCC is a biotin-dependent enzyme that catalyzes the carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA. wikipedia.orgnih.gov This carboxylation is a critical step in the complete breakdown of leucine to acetoacetate (B1235776) and acetyl-CoA. wikipedia.orgresearchgate.net

Table 1: Key Enzymes in the Metabolism of this compound and Related Compounds

EnzymeEC NumberSubstrate(s)Product(s)Metabolic Pathway
Novel Decarboxylase/Dehydratase-3-Hydroxy-3-methylglutaryl-CoAThis compoundMyxobacterial Shunt Pathway ebi.ac.uk
Isomerasee.g., 5.3.3.3, 5.3.3.8This compound3-Methylbut-2-enoyl-CoALeucine Catabolism ebi.ac.ukqmul.ac.ukqmul.ac.uk
Enoyl-CoA Hydratase (ECH)4.2.1.173-Methylbut-2-enoyl-CoA, H₂O3-Hydroxy-3-methylbutyryl-CoALeucine Catabolism wikipedia.orgebi.ac.uk
Isovaleryl-CoA Dehydrogenase (IVD)1.3.8.4Isovaleryl-CoA3-Methylbut-2-enoyl-CoALeucine Catabolism nih.govebi.ac.uk
3-Methylcrotonyl-CoA Carboxylase (MCC)6.4.1.43-Methylbut-2-enoyl-CoA, ATP, HCO₃⁻3-Methylglutaconyl-CoA, ADP, PiLeucine Catabolism wikipedia.orgnih.gov

Structural Biology of Enzymes Interacting with this compound

While direct structural studies of enzymes in complex with this compound are limited in the existing literature, a wealth of information can be gleaned from crystallographic and cryo-electron microscopy (cryo-EM) studies of enzymes that act on structurally analogous substrates. These studies provide a robust framework for understanding the molecular architecture and catalytic mechanisms of enzymes that likely recognize and transform this compound.

Structural biology provides a static yet insightful snapshot of enzyme-substrate interactions at an atomic level. For enzymes involved in the metabolism of short, branched-chain acyl-CoA molecules, these studies have been pivotal in elucidating their function.

3-Methylglutaconyl-CoA Hydratase (AUH): A Structural Homolog

One of the most relevant enzymes for which structural data is available is 3-methylglutaconyl-CoA hydratase (AUH), also known as enoyl-CoA hydratase domain-containing protein. This mitochondrial enzyme catalyzes the hydration of 3-methylglutaconyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA, a reaction step in leucine catabolism. The human AUH has been crystallized, revealing a hexameric structure composed of a dimer of trimers. nih.gov Each subunit adopts a fold characteristic of the enoyl-CoA hydratase/isomerase superfamily. nih.gov This structural family is defined by a core spiral fold built from repeating beta-beta-alpha motifs. wikipedia.org The crystal structure of human AUH has been determined at a resolution of 2.2 Å, providing detailed insights into its architecture. ebi.ac.uk

Isovaleryl-CoA Dehydrogenase (IVD): A Preceding Enzyme in the Pathway

Another enzyme of interest is isovaleryl-CoA dehydrogenase (IVD), which catalyzes the dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA, a metabolic precursor to this compound. Recent cryo-EM studies have elucidated the structure of human IVD in its apo form and in complex with its substrates, isovaleryl-CoA and butyryl-CoA. These studies reveal a tetrameric architecture with well-defined substrate-binding pockets that confer its specificity for short, branched-chain acyl-CoAs. qmul.ac.uk

The following table summarizes key structural features of these related enzymes:

EnzymeOrganismPDB ID(s)Quaternary StructureFold FamilyResolution (Å)
3-Methylglutaconyl-CoA Hydratase (AUH) Homo sapiens1HZD, 2ZQQ, 2ZQRHexamer (dimer of trimers)Enoyl-CoA hydratase/isomerase2.2
Isovaleryl-CoA Dehydrogenase (IVD) Homo sapiens1IVHTetramerAcyl-CoA DehydrogenaseCryo-EM

The active site of an enzyme is a meticulously crafted three-dimensional cavity where substrate binding and catalysis occur. sigmaaldrich.com In the enoyl-CoA hydratase/isomerase superfamily, the active site is typically located at the interface of subunits within the oligomeric structure.

For enoyl-CoA hydratases, the catalytic machinery generally involves two conserved glutamate residues that act in concert. One glutamate residue functions as a general base to activate a water molecule, while the other acts as a general acid to protonate the enolate intermediate. ebi.ac.uk In the case of Δ3-Δ2-enoyl-CoA isomerase, a related enzyme, a single catalytic glutamate residue is responsible for shuttling a proton from the C2 to the C4 position of the substrate. wikipedia.org

The active site of 3-methylglutaconyl-CoA hydratase (AUH) is formed by residues from adjacent subunits within a trimer, creating a pocket that can accommodate the short, branched-chain acyl-CoA substrate. nih.gov Although the specific catalytic residues for AUH are not definitively characterized in all studies, by analogy to other members of the crotonase superfamily, it is highly probable that conserved acidic residues play a central role in catalysis.

In the structure of human HMG-CoA lyase, an enzyme that catalyzes a subsequent step in leucine degradation, the active site contains a divalent metal ion, typically Mg2+, which is coordinated by histidine and aspartate residues. This metal ion is crucial for polarizing the substrate and stabilizing the transition state. nih.gov The active site also features a key arginine residue that interacts with the C1 carbonyl oxygen of the acyl-CoA, playing a role in the enolization of the reaction product. nih.gov

Enzyme Kinetics and Thermodynamics of this compound Reactions

The study of enzyme kinetics provides quantitative measures of the rates of enzymatic reactions and the factors that influence them. qmul.ac.uk While specific kinetic and thermodynamic data for enzymes acting directly on this compound are scarce, valuable insights can be drawn from studies on closely related enzymatic reactions.

Kinetics of 3-Methylglutaconyl-CoA Hydratase

The kinetics of 3-methylglutaconyl-CoA hydratase have been investigated in human fibroblasts and lymphocytes. These studies have determined the Michaelis constant (Kₘ) for 3-methylglutaconyl-CoA, which is a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). The Kₘ value provides an indication of the affinity of the enzyme for its substrate.

A study on normal human fibroblasts reported a mean Kₘ value of 6.9 µmol/L for 3-methylglutaconyl-CoA. sigmaaldrich.com The Vₘₐₓ values in control fibroblasts ranged from 568 to 614 pmol/min per mg of protein. In lymphocytes, the Kₘ values were found to be around 9.3 to 9.5 µmol/L, with Vₘₐₓ values of 1,089 and 1,359 pmol/min per mg of protein.

Kinetics of Isovaleryl-CoA Dehydrogenase

For isovaleryl-CoA dehydrogenase, the enzyme preceding the formation of a 3-methylcrotonyl-CoA, kinetic parameters have also been determined. For recombinant human IVD, the Kₘ for isovaleryl-CoA was found to be 1.0 µM, with a catalytic efficiency (kcat/Km) of 4.3 × 10⁶ M⁻¹s⁻¹ per monomer.

The following table summarizes the kinetic parameters for these related enzymes:

EnzymeSubstrateTissue/SystemKₘ (µM)Vₘₐₓ (pmol/min/mg protein)Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹)
3-Methylglutaconyl-CoA Hydratase 3-Methylglutaconyl-CoAHuman Fibroblasts6.9568 - 614Not Reported
3-Methylglutaconyl-CoA Hydratase 3-Methylglutaconyl-CoAHuman Lymphocytes9.3 - 9.51089 - 1359Not Reported
Isovaleryl-CoA Dehydrogenase Isovaleryl-CoARecombinant Human1.0Not Applicable4.3 x 10⁶

Regulation of 3 Methylbut 3 Enoyl Coa Metabolism

Transcriptional and Translational Control of Genes Encoding 3-methylbut-3-enoyl-CoA Metabolizing Enzymes

The expression of genes encoding the enzymes that metabolize this compound is a primary point of regulation. numberanalytics.com This control is exerted at both the transcriptional and translational levels, dictating the amount of enzyme available to catalyze reactions within the pathway.

A prominent example of transcriptional control is seen in the regulation of the gene for 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a critical enzyme upstream of this compound. numberanalytics.comnih.gov The transcription of the HMG-CoA reductase gene is highly responsive to cellular sterol levels. numberanalytics.comcreative-proteomics.com In mammals, low cellular cholesterol levels trigger the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are transcription factors that bind to sterol regulatory elements (SREs) on the promoter of the HMG-CoA reductase gene, thereby enhancing its transcription. metwarebio.comcreative-proteomics.com Conversely, when cholesterol levels are high, SREBPs are retained in the endoplasmic reticulum, leading to the downregulation of gene transcription. metwarebio.com Studies in rats have shown that feeding with drugs that lower cholesterol can lead to a 20-60 fold increase in HMG-CoA reductase mRNA levels, corresponding to a 20-fold increase in gene transcription. nih.gov

In plants, the transcription of genes in the mevalonate (B85504) pathway is also influenced by various factors. Light, for instance, has been shown to inhibit the transcription of mevalonate pathway genes, suggesting that much of the isoprenoid synthesis via this pathway occurs in the dark. nih.gov Furthermore, transcription factors from the AP2/ERF family have been implicated in regulating the expression of genes in the terpenoid indole (B1671886) alkaloid biosynthesis pathway, which utilizes isoprenoid precursors. frontiersin.org Suppression of certain AP2/ERF genes can lead to reduced expression of genes in the upstream 2-C-methyl-D-erythritol 4-phosphate (MEP) and secologanin-strictosidine pathways. frontiersin.org

In the myxobacterium Myxococcus xanthus, the transcription of mvaS, the gene encoding HMG-CoA synthase which produces the precursor to this compound, is induced in mutants deficient in branched-chain keto acid dehydrogenase. nih.gov This transcription is repressed by the addition of isovalerate, the end product of this alternative pathway, indicating a feedback mechanism at the transcriptional level. nih.gov

GeneEncoded EnzymeOrganism/SystemTranscriptional Regulator(s)Effect on Transcription
HMGCRHMG-CoA ReductaseMammalsSREBPsUpregulated by low cholesterol
HMGCRHMG-CoA ReductaseRat LiverMevinolin, CholestyramineUpregulated
HMGCRHMG-CoA ReductaseRat LiverMevalonolactoneDownregulated
MVA pathway genesVariousPlantsLightInhibited
MEP & Secologanin pathway genesVariousOphiorrhiza pumilaOpERF2 (AP2/ERF TF)Upregulated
mvaSHMG-CoA SynthaseMyxococcus xanthusIsovalerateDownregulated

Post-Translational Modifications and Their Impact on Enzyme Activity and Stability

Post-translational modifications (PTMs) provide a rapid and dynamic mechanism for regulating the activity and stability of enzymes involved in this compound metabolism. nih.govcreative-proteomics.com These modifications can alter an enzyme's catalytic efficiency, its interaction with other proteins, or its susceptibility to degradation.

A key enzyme subject to extensive PTM is HMG-CoA reductase (HMGR). metwarebio.comcreative-proteomics.com Phosphorylation of HMGR by AMP-activated protein kinase (AMPK), which is activated under low energy (high AMP/ATP ratio) conditions, leads to the inactivation of the enzyme. metwarebio.comnih.gov This ensures that the energetically expensive process of isoprenoid synthesis is halted when cellular energy is scarce. metwarebio.com Dephosphorylation can reverse this inhibition. creative-proteomics.com Ubiquitination is another critical PTM that targets HMGR for degradation via the ER-associated degradation (ERAD) pathway, a process that is modulated by sterol levels. metwarebio.comcreative-proteomics.com

HMG-CoA synthase (HMGCS), the enzyme that produces the HMG-CoA precursor for both the mevalonate pathway and the shunt pathway leading to this compound, is also regulated by PTMs. ebi.ac.ukpnas.org Studies have identified that HMGCS can undergo phosphorylation, acetylation, and ubiquitination. pnas.org Furthermore, in C. elegans, age-dependent sumoylation of HMGCS-1 has been shown to regulate its levels, with the SUMO protease ULP-4 counteracting this modification. This suggests a complex interplay of PTMs in controlling metabolic flux through the pathway during aging. pnas.org

The prenylation of proteins, which involves the attachment of isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), is a crucial PTM for the function of many signaling proteins, such as those in the Ras superfamily. researchgate.net The enzymes responsible for producing these isoprenoid lipids are themselves part of the broader metabolic network and their regulation affects the availability of substrates for prenylation. researchgate.net

EnzymeModificationEffect on EnzymeBiological Context
HMG-CoA Reductase (HMGR)Phosphorylation (by AMPK)InactivationLow cellular energy (high AMP/ATP) metwarebio.comnih.gov
HMG-CoA Reductase (HMGR)UbiquitinationDegradation (via ERAD)High sterol levels metwarebio.comcreative-proteomics.com
HMG-CoA Synthase (HMGCS)PhosphorylationRegulation of activityCellular signaling pnas.org
HMG-CoA Synthase (HMGCS)AcetylationRegulation of activityCellular signaling pnas.org
HMG-CoA Synthase (HMGCS)UbiquitinationRegulation of stabilityProtein turnover pnas.org
HMG-CoA Synthase (HMGCS-1)SumoylationRegulation of protein levelsAging in C. elegans pnas.org

Allosteric Regulation, Feedback Inhibition, and Metabolite Channeling Affecting this compound Flux

The flux of metabolites through the pathway that includes this compound is also controlled by direct interactions of metabolites with enzymes, a process known as allosteric regulation and feedback inhibition. nih.gov Furthermore, the efficiency of the pathway can be enhanced by the physical association of sequential enzymes, a phenomenon called metabolite channeling. nih.gov

Feedback inhibition is a critical mechanism where downstream products of the pathway inhibit the activity of upstream enzymes. numberanalytics.com For instance, high levels of cholesterol, farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP) can allosterically inhibit HMG-CoA reductase, the rate-limiting enzyme of the mevalonate pathway. metwarebio.comnumberanalytics.com This prevents the overaccumulation of isoprenoids, which can be toxic. metwarebio.com Mevalonate kinase (MVK), another key enzyme in the pathway, is also subject to feedback inhibition by FPP and geranyl pyrophosphate (GPP). acs.orgplos.org These isoprenoids act as competitive inhibitors with respect to ATP, binding to the enzyme and reducing its catalytic activity. acs.orgplos.org

Metabolite channeling is a process where intermediates are passed directly from one enzyme to the next in a metabolic pathway without diffusing into the bulk solvent. nih.govnih.gov This sequestration of intermediates can prevent their degradation, loss to competing pathways, or potential toxicity. nih.gov In plant terpenoid biosynthesis, there is evidence for the formation of multi-enzyme complexes, or "metabolons," that facilitate channeling. nih.gov For example, geranylgeranyl diphosphate (B83284) synthase (GGPPS) has been shown to interact with several enzymes that use its product, GGPP, suggesting that the metabolic flux is directed toward specific downstream pathways. nih.gov While direct evidence for channeling involving the enzymes that produce and consume this compound is still emerging, the existence of a multifunctional propionyl-CoA synthase with a molecular cavity connecting its active sites suggests that such mechanisms are plausible for related acyl-CoA metabolic pathways. nih.gov

EnzymeInhibitor(s)Type of Regulation
HMG-CoA ReductaseCholesterol, FPP, GGPPFeedback Inhibition metwarebio.comnumberanalytics.com
Mevalonate KinaseFPP, GPPFeedback Inhibition (competitive with ATP) acs.orgplos.org
HMG-CoA ReductaseAcetoacetyl-CoA, HMG-CoASubstrate Inhibition nih.gov

Influence of Environmental and Nutritional Cues on this compound Pathways

The metabolic pathways involving this compound are highly responsive to a variety of external environmental and internal nutritional signals. nih.govnih.gov These cues can modulate pathway activity to help the organism adapt to changing conditions.

In plants, environmental stresses such as osmotic stress, dehydration, temperature changes, UV light, wounding, and pathogen attack can all influence the mevalonate pathway. nih.gov For example, the biosynthesis of strigolactones, which are derived from the isoprenoid pathway, is known to increase in response to nutrient limitation, particularly low phosphate (B84403) and nitrogen levels in the soil. mdpi.com Phytohormones, many of which are isoprenoid derivatives, play a crucial role in mediating these responses and regulating developmental processes like flowering time in response to photoperiod. frontiersin.org

Nutritional status is a key regulator. As mentioned, a high AMP/ATP ratio, indicative of low energy status, leads to the phosphorylation and inhibition of HMG-CoA reductase, thereby downregulating the pathway. nih.gov The availability of precursors like acetyl-CoA, which is central to cellular energy metabolism, also directly impacts the flux through the pathway. ebi.ac.uk In bacteria, the expression of genes in the DXP pathway (an alternative to the mevalonate pathway) is influenced by the metabolic state of the cell, with some genes showing inverse correlation with isoprene (B109036) production under different nutritional perturbations. plos.org

Temperature acclimation can also lead to changes in the catabolism of amino acids like leucine (B10760876), which can be degraded to intermediates that feed into acyl-CoA metabolism. biologists.com In white-shouldered starlings, changes in the levels of isovaleryl-CoA and 3-methylbut-2-enoyl-CoA were observed in response to temperature changes, indicating a shift in amino acid catabolism. biologists.com

CueOrganism/SystemPathway AffectedObserved Effect
LightPlantsMevalonate PathwayInhibition of gene transcription nih.gov
Low Phosphate/NitrogenPlants (Red clover, rice, etc.)Strigolactone Biosynthesis (Isoprenoid-derived)Increased biosynthesis mdpi.com
Osmotic stress, dehydration, UV light, pathogensPlantsMevalonate PathwayRegulation of pathway activity nih.gov
High AMP/ATP RatioGeneralMevalonate PathwayInhibition of HMG-CoA Reductase nih.gov
Temperature AcclimationWhite-shouldered StarlingsLeucine CatabolismAltered levels of isovaleryl-CoA and 3-methylbut-2-enoyl-CoA biologists.com

Analytical and Methodological Approaches for Studying 3 Methylbut 3 Enoyl Coa

Advanced Chromatographic and Mass Spectrometric Techniques for Detection and Quantification (e.g., LC-MS/MS, GC-MS)

The accurate detection and quantification of 3-methylbut-3-enoyl-CoA and related acyl-CoA thioesters in complex biological matrices are primarily achieved through the coupling of chromatographic separation with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the analysis of acyl-CoAs. researchgate.net LC-MS/MS offers high sensitivity and specificity, allowing for the detection of low-abundance species. In a typical workflow, cellular metabolites are extracted, and the CoA thioesters are separated using reverse-phase liquid chromatography. The separated compounds are then ionized, often using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer. researchgate.net Quantification is typically performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. researchgate.netnih.gov For many acyl-CoAs, a characteristic neutral loss of 507.0 Da is observed in positive ion mode, corresponding to the fragmentation of the CoA moiety. researchgate.net This allows for the specific detection of CoA-containing compounds. In studies of mycobacterial metabolism, LC-MS/MS has been instrumental in identifying and quantifying intermediates of the leucine (B10760876) degradation pathway, including the isomer of this compound, 3-methylcrotonyl-CoA. plos.org

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the direct analysis of intact CoA thioesters due to their low volatility, GC-MS is a valuable tool for analyzing the corresponding carboxylic acids or other volatile derivatives. nih.govresearchgate.net For instance, the fatty acid profile of cells can be analyzed by GC-MS after hydrolysis and derivatization of the acyl-CoAs. researchgate.net This can provide indirect evidence for the presence and metabolism of this compound. GC-MS has been used to study the biosynthesis of isovaleryl-CoA, a related compound, in the myxobacterium Myxococcus xanthus. nih.govresearchgate.net The method involves separating volatile compounds on a capillary column and identifying them based on their mass spectra. nih.govresearchgate.net

Table 1: Comparison of Chromatographic and Mass Spectrometric Techniques

Technique Analyte Form Separation Principle Ionization Method Key Advantages Typical Application for this compound study
LC-MS/MS Intact Acyl-CoA Reverse-phase chromatography Electrospray Ionization (ESI) High sensitivity, high specificity, suitable for non-volatile compounds. researchgate.netnih.gov Direct quantification in cell extracts, metabolic profiling. plos.org
GC-MS Volatile derivatives (e.g., corresponding acids) Gas chromatography based on volatility and column interaction Electron Impact (EI) Excellent separation for volatile compounds, extensive spectral libraries. nih.govresearchgate.net Indirect analysis via derivatization, fatty acid profiling. nih.govresearchgate.net

Isotopic Labeling Strategies for Flux Analysis and Pathway Elucidation

Isotopic labeling is a powerful technique to trace the flow of atoms through metabolic pathways, providing insights into reaction rates (fluxes) and network connectivity. mpg.de In the context of this compound, stable isotopes like ¹³C are used to label precursors, and the distribution of the label in downstream metabolites is monitored. mpg.ded-nb.info

Metabolic Flux Analysis (MFA): ¹³C-based MFA is a sophisticated approach that uses the mass isotopomer distribution of metabolites, measured by MS or NMR, to calculate intracellular metabolic fluxes. d-nb.infonih.govnih.gov By feeding cells a ¹³C-labeled substrate (e.g., ¹³C-leucine), the labeling pattern of this compound and its downstream products can be determined. mpg.de This information, combined with a stoichiometric model of the metabolic network, allows for the quantification of the flux through the pathway involving this compound. mpg.ded-nb.infonih.gov A key assumption in many MFA studies is that the system is at a metabolic and isotopic steady state. d-nb.info

Qualitative Tracing: Simpler isotopic labeling experiments can also provide valuable qualitative information about pathway activity. For example, feeding cells a labeled precursor and observing the incorporation of the label into this compound can confirm its origin from that precursor. This approach has been used to elucidate alternative biosynthetic routes for isovaleryl-CoA that involve this compound. ebi.ac.uk

Spectroscopic Methods (e.g., NMR, UV-Vis) for Structural Confirmation and Reaction Monitoring

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for monitoring enzymatic reactions in which it participates.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is often used to monitor enzyme assays in real-time. cuvillier.de The formation or consumption of a chromophoric substrate or product can be followed by measuring the change in absorbance at a specific wavelength. cuvillier.de For enzymes that act on this compound, if the reaction involves a change in the electronic structure of the molecule (e.g., the creation or destruction of a double bond conjugated to the thioester), this can often be detected by UV-Vis spectroscopy. For example, the activity of enoyl-CoA hydratases, which add water across a double bond, can be monitored by the decrease in absorbance associated with the unsaturated enoyl-CoA substrate. mdpi.com

Recombinant Expression, Purification, and Characterization of this compound Modifying Enzymes

To study the function of enzymes that metabolize this compound, they are often produced in large quantities using recombinant DNA technology. This involves cloning the gene encoding the enzyme into an expression vector, which is then introduced into a suitable host organism, typically Escherichia coli. nih.gov The recombinant enzyme can then be overexpressed and purified to homogeneity using various chromatographic techniques, such as affinity chromatography or ion-exchange chromatography. nih.gov

Once purified, the enzyme can be characterized to determine its substrate specificity, kinetic parameters, and mechanism of action. For example, the human 3-methylglutaconyl-CoA hydratase, which is involved in leucine metabolism, has been expressed recombinantly and characterized. nih.gov Similarly, enzymes from the anthrose (B1140155) biosynthetic pathway in Bacillus anthracis that act on related acyl-CoA substrates have been characterized after recombinant expression. asm.org

In Vitro Enzyme Assays and Kinetic Characterization

In vitro enzyme assays are crucial for determining the catalytic activity and kinetic properties of enzymes that utilize this compound as a substrate. These assays are typically performed using the purified recombinant enzyme and the substrate of interest. nih.gov

The reaction rate is measured under varying substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the key kinetic parameters: Vmax (the maximum reaction rate) and Km (the Michaelis constant, which reflects the substrate concentration at half-maximal velocity). cuvillier.de A lower Km value indicates a higher affinity of the enzyme for the substrate. cuvillier.de For example, the kinetic parameters of human 3-methylglutaconyl-CoA hydratase were determined using its substrate, (E)-3-methylglutaconyl-CoA, revealing a Vmax of 3.9 U/mg and a Km of 8.3 µM. nih.gov

Table 2: Key Kinetic Parameters for Enzyme Characterization

Parameter Description Significance
Vmax The maximum rate of the enzymatic reaction when the enzyme is saturated with substrate. Reflects the catalytic efficiency of the enzyme.
Km The substrate concentration at which the reaction rate is half of Vmax. Indicates the affinity of the enzyme for its substrate; a lower Km implies higher affinity. cuvillier.de
kcat The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. A measure of the intrinsic catalytic activity of the enzyme.
kcat/Km The catalytic efficiency of the enzyme. Reflects how efficiently the enzyme converts substrate to product at low substrate concentrations.

Development and Application of Biosensors for this compound Detection

While specific biosensors for this compound are not extensively documented in the provided search results, the development of biosensors for related molecules suggests the potential for such tools. googleapis.com Biosensors are analytical devices that combine a biological component (e.g., an enzyme or antibody) with a physicochemical detector to provide a signal in response to a specific analyte.

A potential approach for a this compound biosensor could involve immobilizing an enzyme that specifically recognizes and reacts with it. The reaction could then be coupled to a detectable signal, such as a change in color, fluorescence, or an electrical current. Such a biosensor would offer the advantage of rapid and potentially real-time monitoring of this compound levels in various applications, from metabolic engineering to diagnostics.

Biological and Physiological Contexts of 3 Methylbut 3 Enoyl Coa Excluding Human Clinical Data

Role in Microbial Physiology and Metabolism

In the myxobacterium Stigmatella aurantiaca , 3-methylbut-3-enoyl-CoA is a key player in a biosynthetic shunt pathway that branches from the mevalonate (B85504) pathway. nih.govebi.ac.ukebi.ac.uk This pathway provides starter units for the synthesis of branched-chain fatty acids and secondary metabolites. nih.govebi.ac.ukebi.ac.uk Research has shown that this compound (3MB-CoA) is an isomer of 3,3-dimethylacrylyl-CoA (DMA-CoA) and is directly derived from 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This pathway becomes particularly important when the primary route for branched-chain amino acid degradation is impaired. nih.govebi.ac.ukebi.ac.uk

Similarly, in Myxococcus xanthus , another myxobacterium, this compound is an intermediate in an alternative pathway for isovaleryl-CoA biosynthesis, which is crucial for producing iso-odd fatty acids and certain secondary metabolites. nih.govresearchgate.net This pathway, which also involves the decarboxylation and dehydration of HMG-CoA, is notably induced during the complex process of fruiting body formation, suggesting a role in developmental signaling. nih.govresearchgate.netebi.ac.uk Isovaleryl-CoA serves as a precursor for important molecules like myxothiazol. nih.govnih.gov

While not a central metabolite in Escherichia coli under standard laboratory conditions, the enzymatic machinery for processing acyl-CoA molecules is present. nih.gov Engineered metabolic pathways can be introduced into E. coli to produce valuable isoprenoids and their derivatives, where intermediates like this compound can be utilized. google.compnnl.gov For instance, pathways can be designed for the synthesis of key isoprenoid precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) starting from central carbon metabolites, and involving isoprenoid acyl-CoAs such as this compound. google.com

In Bacillus subtilis , a bacterium known for its prolific production of diverse secondary metabolites like antibiotics and surfactin, the building blocks for these compounds are often derived from branched-chain fatty acid metabolism. nih.govmdpi.com Metabolic models of B. subtilis include 3-methylbut-2-enoyl-CoA, a closely related isomer, indicating the presence of pathways that can metabolize such branched-chain acyl-CoA structures. google.comgoogle.com These pathways are integral to the synthesis of complex molecules that enhance the bacterium's competitiveness. nih.gov

This compound serves as a crucial building block in the biosynthesis of a variety of microbial secondary metabolites. nih.govnih.gov A prominent example is its role in the production of aurachins in Stigmatella aurantiaca. researchgate.net It is also a precursor in pathways leading to other complex molecules. In myxobacteria, an alternative pathway branching from the mevalonate pathway leads to isovaleryl-CoA via this compound, which then serves as a starter unit for the biosynthesis of branched-chain fatty acids and various secondary metabolites. nih.govebi.ac.ukebi.ac.uk This pathway is particularly active when the conventional branched-chain amino acid degradation process is compromised. nih.govebi.ac.ukebi.ac.uk The ability to produce these compounds provides a significant advantage to the microorganisms in their natural environments.

Table 1: Role of this compound in Microbial Metabolism

MicroorganismMetabolic PathwayKey Product/FunctionCitation
Stigmatella aurantiacaBiosynthetic shunt from mevalonate pathwayStarter units for branched-chain fatty acids and secondary metabolites (e.g., aurachins) nih.govebi.ac.ukebi.ac.ukresearchgate.net
Myxococcus xanthusAlternative isovaleryl-CoA biosynthesisPrecursor for iso-odd fatty acids and secondary metabolites (e.g., myxothiazol); induced during fruiting body formation nih.govnih.govresearchgate.netebi.ac.uk
Escherichia coli (engineered)Engineered isoprenoid biosynthesisPrecursor for isoprenoids and their derivatives google.compnnl.gov
Bacillus subtilisBranched-chain fatty acid metabolismBuilding block for various secondary metabolites nih.govmdpi.comgoogle.comgoogle.com

The metabolic pathways involving this compound are closely linked to microbial adaptation and survival under stressful conditions. The production of secondary metabolites, which often have antimicrobial or signaling properties, is a key strategy for competing with other organisms and responding to environmental cues. nih.govnih.gov For example, the secondary metabolites produced by Bacillus subtilis can significantly impact the composition of surrounding microbial communities. nih.gov

In myxobacteria, the synthesis of iso-odd fatty acids from precursors like isovaleryl-CoA (derived from this compound) is important for maintaining membrane fluidity at different temperatures, a crucial aspect of thermal adaptation. nih.govresearchgate.net Furthermore, the induction of the alternative isovaleryl-CoA biosynthesis pathway during fruiting body formation in Myxococcus xanthus highlights its role in developmental processes that are themselves a response to nutrient stress. nih.govresearchgate.net The ability to switch to this alternative pathway demonstrates metabolic flexibility, allowing the organism to continue producing essential molecules even when primary metabolic routes are limited. nih.govebi.ac.ukebi.ac.uk

Function in Plant Metabolism and Development

In the plant kingdom, this compound and related branched-chain acyl-CoAs are involved in the synthesis of a wide array of secondary metabolites that are vital for plant defense, signaling, and adaptation to environmental challenges.

Plant secondary metabolites are a diverse group of compounds, including terpenoids, phenolics, and nitrogen-containing compounds, that play critical roles in plant defense and interaction with the environment. nih.gov Terpenoids, for instance, are synthesized from 5-carbon isoprene (B109036) units, and their precursors can be derived from pathways connected to branched-chain amino acid metabolism. nih.gov While direct evidence for this compound in many specific plant pathways is still emerging, the general importance of branched-chain acyl-CoAs as precursors is well-established. These precursors contribute to the synthesis of compounds like volatile organic compounds that can act as attractants for pollinators or as signals in plant-to-plant communication.

Plants employ a sophisticated network of metabolic responses to cope with both biotic and abiotic stresses. nih.govnih.gov The production of secondary metabolites is a key component of this defense system. nih.gov For instance, some plant secondary metabolites have antimicrobial or insecticidal properties, directly protecting the plant from pathogens and herbivores. nih.gov

The modification of cellular membranes is another crucial aspect of stress acclimation. Unsaturated fatty acids, including those with branched chains, are integral components of membrane lipids. frontiersin.org Changes in the composition of these fatty acids can alter membrane fluidity, which is essential for maintaining cellular function under temperature stress. frontiersin.org The pathways that synthesize these specialized fatty acids can utilize branched-chain acyl-CoA precursors. Furthermore, reactive oxygen species (ROS), which are often generated during stress, can act as signaling molecules to modulate plant defense responses, and the metabolism of fatty acids is interconnected with ROS signaling. nih.govfrontiersin.org

Significance in Animal Metabolism (Non-Clinical Focus)

The metabolic pathway involving this compound and its isomers is a critical component of cellular energy homeostasis, particularly in the context of amino acid catabolism. Its significance extends across various tissues and organisms, contributing to the pool of intermediates for central energy-producing pathways.

In animal models such as mice and rats, the pathway associated with this compound is primarily linked to the degradation of the branched-chain amino acid (BCAA) leucine (B10760876). abcam.comnih.gov The breakdown of leucine provides a significant source of energy, especially under conditions of fasting or high energy demand. The central enzyme, isovaleryl-CoA dehydrogenase (IVD), catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, an isomer of this compound. nih.govnih.gov This reaction is a key step that feeds carbon skeletons into the central energy metabolism.

Table 1: Role of Leucine Catabolism Intermediates in Animal Energy Metabolism

The metabolic pathway involving this compound and its precursors exhibits interesting variations across the biological kingdoms.

Myxobacteria: In the myxobacterium Stigmatella aurantiaca, a biosynthetic shunt has been identified that branches from the mevalonate pathway to produce isovaleryl-CoA, the precursor to 3-methylcrotonyl-CoA. ebi.ac.uk This alternative route is upregulated when the primary branched-chain amino acid degradation pathway is impaired. ebi.ac.uk Further research in Myxococcus xanthus has shown that 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase is involved in this alternative biosynthesis of isovaleryl-CoA, which is crucial during fruiting body formation. asm.org In this pathway, HMG-CoA undergoes a decarboxylation and dehydration to form 3,3-dimethylacrylyl-CoA or this compound. asm.org

Plants: In plants like Arabidopsis thaliana, the catabolism of branched-chain amino acids, including leucine, serves as an alternative energy source when carbohydrate reserves are low. researchgate.net The enzyme 3-methylglutaconyl-CoA hydratase, involved in a later step of leucine degradation, is crucial for the catabolism of all three BCAAs. researchgate.net The mitochondrial isovaleryl-coenzyme A dehydrogenase in Arabidopsis catalyzes the oxidation of isovaleryl-CoA to 3-methylbut-2-enoyl-CoA, highlighting the conservation of this pathway. researchgate.net

Animals: In mammals, the degradation of leucine via isovaleryl-CoA and its subsequent oxidation is a well-established, conserved mitochondrial pathway. nih.govnih.gov The enzyme isovaleryl-CoA dehydrogenase (IVD) is highly specific for its substrate and plays a critical role in amino acid metabolism. ebi.ac.ukresearchgate.net This pathway is not only for energy provision but also for the removal of leucine, which can be toxic in excess.

Mycobacteria: In mycobacteria, acyl-CoA carboxylase complexes are involved in both lipid biosynthesis and amino acid catabolism. One such complex in Mycobacterium tuberculosis functions as a 3-methylcrotonyl-CoA carboxylase, a key enzyme in the leucine degradation pathway that acts on the product formed from isovaleryl-CoA. plos.org

This comparative analysis reveals both conserved core functions and species-specific adaptations of the metabolic network surrounding this compound and its related compounds.

Biochemical Consequences of Genetic Perturbations Affecting this compound Metabolism (Focus on biochemical mechanism)

Genetic defects in the enzymes responsible for metabolizing isovaleryl-CoA, the direct precursor to the isomeric 3-methylcrotonyl-CoA, lead to significant biochemical disruptions.

The most well-characterized inherited disorder affecting this pathway is isovaleric acidemia (IVA), caused by a deficiency in isovaleryl-CoA dehydrogenase (IVD). uva.nl IVD is a mitochondrial flavoenzyme that catalyzes the α,β-dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA. nih.govebi.ac.uk

Biochemical Mechanism of IVD Deficiency: A defect in the IVD gene leads to a non-functional or absent IVD enzyme. researchgate.netpnas.org This enzymatic block prevents the conversion of isovaleryl-CoA, leading to its massive accumulation within the mitochondria. uva.nl The excess isovaleryl-CoA is then diverted into alternative metabolic routes. It is hydrolyzed to isovaleric acid or conjugated with glycine (B1666218) to form N-isovalerylglycine, or with carnitine to form isovalerylcarnitine. uva.nl These metabolites accumulate in tissues and are excreted in the urine, serving as key diagnostic markers. uva.nl The fundamental biochemical defect is the inability to process leucine correctly, leading to a bottleneck at the third step of its catabolic pathway. ebi.ac.ukresearchgate.net

Other related enzyme deficiencies that impact the broader pathway include:

3-Methylcrotonyl-CoA Carboxylase (MCC) Deficiency: This disorder affects the enzyme that catalyzes the step immediately following the IVD reaction. nih.gov A defect here leads to the accumulation of 3-methylcrotonyl-CoA and its derivatives, such as 3-hydroxyisovaleric acid and 3-methylcrotonylglycine. nih.gov

Short-Chain Enoyl-CoA Hydratase (ECHS1) Deficiency: ECHS1 is involved in the metabolism of various acyl-CoAs, including intermediates of valine and isoleucine catabolism, and has some activity towards 3-methylcrotonyl-CoA. uniprot.org Its deficiency is a severe inborn error of metabolism affecting valine breakdown and leads to the accumulation of specific metabolites. uniprot.orgresearchgate.net

The accumulation of isovaleryl-CoA, the substrate for the reaction that should produce a 3-methylbutenoyl-CoA isomer, has profound toxic effects at the cellular and molecular level. The primary consequence is mitochondrial dysfunction, driven by the inhibition of key enzymatic systems.

Enzyme Inhibition: Early studies in rat and pig models demonstrated that the accumulated isovaleryl-CoA can inhibit several crucial mitochondrial enzymes. uva.nl

Pyruvate (B1213749) Dehydrogenase Complex (PDC): Inhibition of PDC by isovaleryl-CoA impairs the conversion of pyruvate to acetyl-CoA, disrupting the link between glycolysis and the TCA cycle and potentially leading to lactic acidosis. uva.nl

TCA Cycle Enzymes: Isovaleryl-CoA has been shown to inhibit succinyl-CoA ligase in rat liver. uva.nl Other studies suggest that various acyl-CoA esters can also affect the function of 2-ketoglutarate dehydrogenase, isocitrate dehydrogenase, and malate (B86768) dehydrogenase, further compromising the TCA cycle and cellular energy production. uva.nl

Carbamoyl Phosphate (B84403) Synthetase I: The accumulation of toxic metabolites can interfere with the urea (B33335) cycle, leading to hyperammonemia.

Cellular Integrity: In myxobacteria, an alternative pathway involving this compound is activated to maintain the supply of branched-chain fatty acids when the primary degradation pathway is blocked, highlighting a cellular response to metabolic perturbation aimed at preserving cellular integrity. ebi.ac.uk In mycobacteria, a blockage in the metabolism of 3-methylcrotonyl-CoA leads to its accumulation and also triggers a backlog accumulation of 3-hydroxyisovaleryl-CoA. plos.org These cellular responses illustrate the intricate network of metabolic adjustments that occur when a key pathway is disrupted.

Table 2: Biochemical Consequences of Isovaleryl-CoA Accumulation

Future Research Directions and Emerging Areas in 3 Methylbut 3 Enoyl Coa Studies

Identification of Novel Enzymes and Regulatory Elements in 3-methylbut-3-enoyl-CoA Metabolism

A significant frontier in the study of this compound is the discovery and characterization of new enzymes and the regulatory systems that govern its metabolic flux. A pivotal area of research has been an alternative pathway for isovaleryl-CoA (IV-CoA) biosynthesis, which bypasses the traditional leucine (B10760876) degradation route. This pathway, notably studied in myxobacteria, proceeds via 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a key intermediate of the mevalonate (B85504) pathway. researchgate.netresearchgate.net

The key reaction involves the conversion of HMG-CoA to an isomer of isopentenyl-CoA, either 3,3-dimethylacrylyl-CoA or this compound. nih.gov This step is a decarboxylation/dehydration reaction analogous to the conversion of mevalonate diphosphate (B83284) to isopentenyl diphosphate in isoprenoid synthesis. researchgate.netnih.gov Research has led to the identification of a novel 3-methylglutaconyl-CoA (3-MG-CoA) decarboxylase, comprised of AibA and AibB subunits, which catalyzes a crucial step in this pathway. researchgate.net Density functional calculations have been employed to probe the energetic feasibility of the unique proposed pericyclic mechanism of this enzyme, which appears to have evolved from CoA transferases. researchgate.net

Future work will likely focus on:

Discovering Isoforms and Orthologs: Searching for novel decarboxylases and isomerases in other organisms that may utilize this compound.

Characterizing Regulatory Proteins: Elucidating the function of transcriptional regulators. For instance, in Myxococcus xanthus, a regulator named AibR has been identified that downregulates the operon responsible for this alternative pathway when bound to the end-product, isovaleryl-CoA. researchgate.net

Investigating Post-Translational Regulation: Understanding how enzyme activity is controlled through mechanisms other than gene expression.

Enzyme/RegulatorFunctionOrganism StudiedResearch Findings
AibA/AibB 3-methylglutaconyl-CoA decarboxylaseMyxococcus xanthusA novel type of decarboxylase involved in the alternative pathway to isovaleryl-CoA. researchgate.net
AibR Transcriptional RegulatorMyxococcus xanthusA TetR-like regulator that binds isovaleryl-CoA to control the expression of the alternative biosynthesis operon. researchgate.netebi.ac.uk
MvaS 3-hydroxy-3-methylglutaryl-CoA synthaseMyxococcus xanthusInvolved in the initial step of the alternative pathway, with its gene transcription regulated by isovalerate. nih.govebi.ac.uk
LiuC 3-methylglutaconyl CoA hydrataseMyxococcus xanthusCatalyzes a step in the pathway; its structure shows surprising similarity to human orthologs. ebi.ac.ukebi.ac.uk

Advanced Omics (Proteomics, Metabolomics, Fluxomics) Applications for Comprehensive Analysis

The challenge of studying low-abundance intermediates like this compound and placing them within broader metabolic networks is being overcome by advanced "omics" technologies. These approaches provide a system-wide view of molecular changes, enabling researchers to connect genotype to phenotype.

Metabolomics: This has been a cornerstone in discovering the alternative IV-CoA pathway. Metabolomic analyses of mutants, combined with mutagenesis, were used to detect novel metabolites and identify the involvement of intermediates like 3,3-dimethylacrylyl-CoA, the isomer of this compound. researchgate.netresearchgate.net

Proteomics and Transcriptomics: These techniques have provided evidence that many biosynthetic gene clusters (BGCs), once thought to be silent, are actively expressed under standard laboratory conditions. researchgate.netresearchgate.net Transcriptional analysis using DNA microarrays has been applied to study fatty acid metabolic pathways in M. xanthus during its development, revealing the upregulation of genes in the alternative IV-CoA pathway. researchgate.net

Fluxomics: While direct fluxomic studies on this compound are nascent, isotope tracing studies are a foundational component. Feeding experiments using ¹³C-labeled acetate (B1210297) have been crucial in confirming that IV-CoA can be synthesized from acetate units via a route involving HMG-CoA, consistent with the alternative pathway. nih.gov

Future research will increasingly integrate these omics datasets to build a more holistic understanding of how the flux through the this compound node is regulated and connected to the wider metabolic network.

Development of Advanced Computational Models for Metabolic Reconstruction and Prediction

Computational modeling is becoming an indispensable tool for understanding and engineering metabolism. For this compound, computational approaches are being applied at multiple scales.

At the molecular level, quantum chemistry methods such as density functional calculations have been used to investigate the reaction mechanism of the novel AibA/AibB decarboxylase, providing insights that are difficult to obtain through experimental means alone. researchgate.net

At the systems level, metabolic reconstruction is a key area. This involves assembling all known metabolic reactions of an organism into a comprehensive network model. Pathway databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) serve as a foundation for these efforts. researchgate.net Such models can be used to predict metabolic fluxes and identify potential targets for metabolic engineering. For example, patents describe the design of novel synthetic pathways for producing isoprenoid precursors, where this compound is a key intermediate. google.comgoogle.com These engineered pathways are designed by combining enzymes from various organisms to create non-natural routes from central metabolites like acetyl-CoA to valuable products. google.comgoogle.com

Future efforts will focus on:

Dynamic Models: Creating kinetic models that can predict how metabolite concentrations change over time in response to perturbations.

Integrated Models: Combining metabolic models with regulatory and signaling network models for more accurate predictions of cellular behavior.

Machine Learning: Using AI to identify novel enzymes and pathways from genomic data based on sequence motifs and genomic context.

Exploration of this compound in Non-Canonical Metabolic Roles and Systems

Perhaps the most exciting area of future research is the exploration of non-canonical roles for this compound. Its involvement in the alternative pathway to IV-CoA in myxobacteria is a prime example of a non-canonical route that branches off from the central mevalonate pathway. researchgate.netnih.gov This pathway effectively links isoprenoid precursor metabolism with branched-chain fatty acid and polyketide synthesis.

Research has shown that intermediates from these alternative pathways can be "hijacked" for other purposes. In Streptomyces coelicolor, the intermediate 3-methylglutaconyl-CoA, a precursor to this compound in the alternative pathway, is utilized for the biosynthesis of the unique 3-methylglutaryl moiety in the antibiotic caprazamycin. researchgate.net

Furthermore, the potential of this compound as an intermediate in synthetic biology is significant. Engineered pathways have been designed to produce isoprenoid precursors like isopentenyl phosphate (B84403) (IP) and dimethylallyl phosphate (DMAP) via isoprenoid acyl-CoAs, including this compound. google.comgoogle.com This represents a departure from the native mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, offering alternative routes for producing valuable terpenes, biofuels, and other chemicals. google.comgoogle.com

Future studies will likely uncover more instances of this metabolite's involvement in:

Specialized Secondary Metabolism: Its role as a building block for novel natural products in a wider range of organisms.

Metabolic Crosstalk: Its function as a node connecting seemingly disparate metabolic pathways.

Engineered Bioproduction: Its application as a key intermediate in the microbial synthesis of high-value chemicals. google.com


Q & A

How can researchers quantify 3-methylbut-3-enoyl-CoA in enzymatic assays while minimizing interference from co-eluting metabolites?

Basic Research Focus
The Bradford assay (protein-dye binding principle) is a robust method for quantifying CoA derivatives in complex mixtures. However, modifications are required to address interference from thiol-containing compounds. Pre-treatment steps, such as thiol-blocking agents (e.g., N-ethylmaleimide) or HPLC separation coupled with UV detection at 260 nm (characteristic absorbance for CoA esters), improve specificity . Validate results using internal standards like deuterated analogs for mass spectrometry-based quantification.

What experimental design considerations are critical for studying the metabolic flux of this compound in lipid metabolism pathways?

Advanced Research Focus
Isotopic tracing (e.g., 13^{13}C-labeled precursors) combined with LC-MS/MS enables tracking of this compound in β-oxidation or ketogenesis pathways. Ensure controlled oxygen levels in cell cultures to avoid artifacts in mitochondrial assays. Use knockout models (e.g., CRISPR-Cas9-modified cells lacking acyl-CoA dehydrogenases) to isolate pathway-specific contributions. Triangulate data with enzyme activity assays (e.g., spectrophotometric monitoring of NADH oxidation) .

How should researchers address contradictory data on the role of this compound in mitochondrial vs. peroxisomal pathways?

Advanced Research Focus
Contradictions often arise from tissue-specific enzyme expression or assay conditions. Design comparative studies using subcellular fractionation (e.g., differential centrifugation) to localize this compound pools. Validate via immunoblotting for organelle-specific markers (e.g., catalase for peroxisomes, cytochrome c for mitochondria) . Apply meta-analysis frameworks (e.g., random-effects models) to reconcile discrepancies across studies .

What structural characterization methods are recommended for verifying this compound in novel biosynthetic pathways?

Basic Research Focus
NMR spectroscopy (e.g., 1^{1}H and 13^{13}C) is essential for confirming the double bond position (C3) and CoA ester linkage. Compare chemical shifts with databases like ChEBI or HMDB. For low-abundance samples, enhance sensitivity via cryoprobes or isotopic enrichment. Pair with tandem MS (CID fragmentation) to validate the molecular ion (m/zm/z ~867 for the protonated form) .

How can researchers statistically analyze dose-response relationships involving this compound in toxicity assays?

Advanced Research Focus
Non-linear regression models (e.g., Hill equation) are suitable for dose-response curves. Address heteroscedasticity using weighted least squares. For multi-parametric toxicity studies (e.g., mitochondrial membrane potential vs. ROS production), apply multivariate ANOVA (MANOVA) with post-hoc Tukey tests. Report effect sizes (e.g., Cohen’s dd) and confidence intervals to avoid overinterpretation of small sample sizes .

What are the stability profiles of this compound under varying storage conditions, and how do they impact experimental reproducibility?

Basic Research Focus
this compound degrades rapidly at room temperature due to hydrolysis of the thioester bond. Store lyophilized samples at -80°C under inert gas (argon). For liquid stocks, use acidic buffers (pH 4–5) and avoid freeze-thaw cycles. Monitor degradation via HPLC-UV at weekly intervals; >10% degradation invalidates quantitative assays .

How can researchers integrate in vitro and in vivo data on this compound’s role in metabolic disorders?

Advanced Research Focus
Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro enzyme kinetics (KmK_m, VmaxV_{max}) to in vivo tissue distributions. Validate with stable isotope-infused animal models and compartmental analysis. Address species differences (e.g., human vs. rodent acyl-CoA synthetase isoforms) via cross-reactivity assays .

What methods are optimal for studying protein interactions involving this compound, such as with acyltransferase enzymes?

Advanced Research Focus
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides kinetic (konk_{on}, koffk_{off}) and thermodynamic (ΔH\Delta H, ΔS\Delta S) data. For structural insights, perform X-ray crystallography with co-crystallized enzyme-CoA complexes. Use site-directed mutagenesis to identify binding residues (e.g., Arg/Lys in active sites) and validate via activity loss in mutants .

How should novel detection methods for this compound be validated against established techniques?

Basic Research Focus
Compare novel methods (e.g., fluorescent probes) with gold-standard LC-MS/MS using Bland-Altman plots to assess bias and limits of agreement. Test cross-reactivity with structurally similar CoA esters (e.g., 3-methylglutaconyl-CoA). Include spike-recovery experiments in biological matrices (plasma, tissue homogenates) to evaluate matrix effects .

What meta-analysis frameworks are appropriate for synthesizing conflicting findings on this compound’s regulatory roles?

Advanced Research Focus
Adopt the PRISMA guidelines for systematic reviews. Stratify studies by model system (e.g., in vitro, murine, human cohorts) and assay type (e.g., enzymatic vs. metabolomic). Use meta-regression to explore sources of heterogeneity (e.g., pH, temperature). For qualitative-quantitative integration, apply mixed-methods frameworks like triangulation design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.